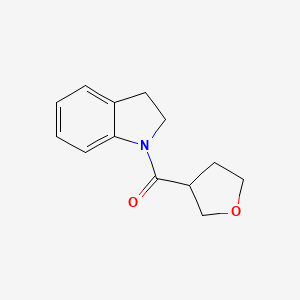
1-(oxolane-3-carbonyl)-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxolane-3-carbonyl)-2,3-dihydro-1H-indole is a synthetic compound that has garnered attention in various fields of research and industry This compound features an oxolane (tetrahydrofuran) ring and a carbonyl group attached to a dihydroindole structure
Preparation Methods
The synthesis of 1-(oxolane-3-carbonyl)-2,3-dihydro-1H-indole typically involves several steps, starting with the preparation of the oxolane ring and the dihydroindole core. Common synthetic routes include:
Oxolane Ring Formation: The oxolane ring can be synthesized through the cyclization of 1,4-diols or by using tetrahydrofuran as a starting material.
Dihydroindole Core Synthesis: The dihydroindole core can be prepared via the reduction of indole derivatives or through cyclization reactions involving aniline derivatives.
Coupling Reactions: The final step involves coupling the oxolane ring with the dihydroindole core using reagents such as acyl chlorides or anhydrides under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(Oxolane-3-carbonyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the oxolane or dihydroindole rings are replaced with other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The carbonyl group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.
Scientific Research Applications
1-(Oxolane-3-carbonyl)-2,3-dihydro-1H-indole has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: It serves as a probe or ligand in biological studies, helping to investigate biological pathways and interactions.
Medicine: The compound is explored for its potential therapeutic effects, including its use in drug discovery and development.
Industry: It is utilized in the manufacturing of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(oxolane-3-carbonyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Oxolane-3-carbonyl)-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:
1-(Oxolane-3-carbonyl)piperidine: This compound features a piperidine ring instead of a dihydroindole ring, leading to different chemical and biological properties.
1-(Oxolane-3-carbonyl)piperazine: This compound contains a piperazine ring, which may result in distinct interactions and applications compared to the dihydroindole derivative.
1-(Oxolane-3-carbonyl)morpholine:
The uniqueness of this compound lies in its specific combination of the oxolane ring and dihydroindole core, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2,3-dihydroindol-1-yl(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(11-6-8-16-9-11)14-7-5-10-3-1-2-4-12(10)14/h1-4,11H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTGFSUWMZOWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














